Formic acid

Catalog No.
S528342
CAS No.
64-18-6
M.F
CH2O2
HCOOH
M. Wt
46.025 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formic acid

CAS Number

64-18-6

Product Name

Formic acid

IUPAC Name

formic acid

Molecular Formula

CH2O2
HCOOH

Molecular Weight

46.025 g/mol

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)

InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-N

SMILES

C(=O)O

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes
Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons.
Miscible with water
1000.0 mg/mL
Solubility in water: miscible
miscible with water, alcohol, glycerin, ether
Miscible

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)O

Description

The exact mass of the compound Formic acid is 46.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)1000000 mg/l (at 25 °c)21.73 m1000 mg/ml at 25 °cmiscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenesdissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons.miscible with water1000.0 mg/mlsolubility in water: misciblemiscible with water, alcohol, glycerin, ethermiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.

Chromatography

  • Mobile phase modifier: Formic acid is a common additive in liquid chromatography (LC). It helps improve peak separation, especially for analyzing biomolecules with acidic or basic properties.
  • Buffering agent: When combined with sodium formate or ammonium formate, formic acid acts as a buffer in aqueous mobile phases for LC. This allows researchers to control the pH within a specific range, crucial for separating certain compounds.

Biomass Conversion and Sustainability

  • Hydrogen storage: Formic acid is being explored as a potential carrier for hydrogen storage []. When heated in the presence of a catalyst, formic acid releases hydrogen gas. This offers a safer and more manageable way to store hydrogen compared to the highly flammable gas itself [].
  • Renewable fuel production: Researchers are investigating the use of formic acid as a feedstock for producing sustainable fuels like biofuels for airplanes []. Formic acid can be derived from carbon dioxide using renewable electricity, offering a carbon-neutral way to produce clean fuels [].

Other Research Applications

  • Antibacterial properties: Formic acid's antimicrobial properties are being studied for its potential use in disinfectants and food preservation [].
  • Chemical synthesis: Formic acid is a valuable intermediate in various organic syntheses due to its reducing properties.

Formic acid, scientifically known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, fuming liquid characterized by a pungent odor. The name "formic" derives from the Latin word formica, meaning "ant," as formic acid was first isolated from ant secretions. It has a boiling point of approximately 100.8 °C and a melting point of 8.4 °C, and it is highly soluble in water, forming a corrosive solution that can irritate skin and mucous membranes .

Physical Properties

  • Molecular Weight: 46.03 g/mol
  • Density: 1.22 g/cm³
  • Odor: Pungent, penetrating
  • Appearance: Colorless liquid

Formic acid is a corrosive and hazardous compound. Here are some safety concerns:

  • Skin and eye contact: Can cause severe irritation, burns, and blistering [].
  • Inhalation: Exposure to vapors can irritate the respiratory tract [].
  • Ingestion: Highly toxic if swallowed [].
  • Flammability: Can ignite readily and produce irritating fumes when burned [].

Formic acid exhibits various chemical properties, primarily due to its acidic nature and ability to act as a reducing agent. Key reactions include:

  • Reduction Reactions: Formic acid can reduce mercuric chloride to mercurous chloride:
    HCOOH+2HgCl2Hg2Cl2+2HCl+CO2\text{HCOOH}+2\text{HgCl}_2\rightarrow \text{Hg}_2\text{Cl}_2+2\text{HCl}+\text{CO}_2
  • Reactions with Bases: It reacts exothermically with both organic and inorganic bases, generating heat and forming salts .
  • Dehydration Reaction: When combined with concentrated sulfuric acid, formic acid dehydrates to produce carbon monoxide:
    HCOOHH2SO4CO+H2O\text{HCOOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{CO}+\text{H}_2\text{O}

Formic acid can be synthesized through several methods:

  • From Carbon Monoxide: The most common industrial method involves reacting carbon monoxide with sodium hydroxide to produce sodium formate, which is then acidified.
  • From Methyl Formate: Another method involves the base-catalyzed reaction of carbon monoxide with methanol to produce methyl formate, which is subsequently hydrolyzed to formic acid.
  • Natural Sources: It can also be extracted from natural sources like ant venom or produced during the fermentation of certain plant materials .

Research indicates that formic acid interacts with various substances, leading to significant chemical transformations:

  • Reactivity with Metals: It reacts with active metals to release hydrogen gas.
  • Formation of Toxic Gases: When combined with certain compounds like cyanides or diazo compounds, it can generate toxic gases .

Studies also explore its role in organic synthesis and its potential use in interstellar chemistry due to its reactivity .

Formic acid shares similarities with other carboxylic acids but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Acetic AcidC₂H₄O₂Weaker acid; commonly used in vinegar
Propionic AcidC₃H₆O₂Used as a preservative; slightly stronger than acetic acid
Butyric AcidC₄H₈O₂Characteristic odor; found in rancid butter
Lactic AcidC₃H₆O₃Produced during fermentation; weaker than formic acid

Uniqueness of Formic Acid:

  • Formic acid is a stronger acid compared to acetic acid due to the absence of electron-donating groups that stabilize its conjugate base.
  • It acts as both an acid and a reducing agent due to its aldehyde-like characteristics.

Formic acid was first isolated from ants in 1671 by English naturalist John Ray, who observed the acidic vapor emitted by ant hills. The name "formic" derives from the Latin formica (ant), reflecting its primary source at the time. While Ray is often credited with its discovery, evidence suggests Samuel Fisher may have isolated it earlier. Andreas Sigismund Marggraf later purified the acid in 1749 by distilling red ants, establishing its chemical identity. French chemist Joseph Gay-Lussac pioneered synthetic methods in the early 19th century, using hydrocyanic acid as a precursor, while Marcellin Berthelot developed a synthesis from carbon monoxide in 1855, a method still foundational to industrial production.

Key Historical Milestones

YearContributorAchievement
1671John RayIsolation from ants
1749MarggrafPurification via distillation
1855BerthelotCO-based industrial synthesis

Historical Significance in Chemical Research

Formic acid played a pivotal role in early organic chemistry, particularly in debates over phlogiston theory. Its reactivity as both an acid and a reducing agent (due to its aldehyde-like -CHO group) challenged classical categorizations. Marggraf’s work on formic acid aligned with his broader contributions to analytical chemistry, including zinc isolation and sugar extraction from beets. The compound’s dual nature—carboxylic acid and aldehyde—made it a model for studying reaction mechanisms, influencing the development of modern organic synthesis.

Position in Carboxylic Acid Taxonomy

As the simplest carboxylic acid (HCOOH), formic acid occupies a unique position in the carboxylic acid series. Its molecular structure consists of a carboxyl group (-COOH) directly bonded to a hydrogen atom, distinguishing it from longer-chain acids like acetic (CH3COOH). This minimal structure grants formic acid distinct properties:

  • Stronger acidity (pKa 3.74 vs. acetic acid’s 4.76).
  • Reducing agent capability due to its aldehyde-like reactivity.
  • Hydrogen bonding in gaseous and liquid phases, forming dimers.

Comparison of Carboxylic Acids

AcidFormulapKaKey Feature
FormicHCOOH3.74Strongest acidity, reducing properties
AceticCH3COOH4.76Common organic acid, vinegar component
PropanoicCH3CH2COOH4.88Less reactive than formic

Molecular Formula and Structural Characteristics

Formic acid possesses the empirical formula CH₂O₂, which is commonly written in condensed form as HCOOH to emphasise its carboxyl terminus [1] [2]. The molecule consists of one carbon atom doubly bonded to an oxygen atom and singly bonded to a hydroxyl group, with the remaining valence satisfied by a hydrogen atom. This arrangement gives rise to a resonance-stabilised carboxylate framework that underpins both its acidity and its propensity for extensive hydrogen bonding [6] [7].

Bond Types and Molecular Geometry

Quantum-chemical and electron-diffraction studies converge on a planar geometry around the central carbon, corresponding to a trigonal-planar electron distribution predicted by valence-shell electron-pair-repulsion theory [7] [2]. The carbon–oxygen double bond is polarised, fostering significant π-character that shortens the C=O distance to approximately 1.21 Å, whereas the single C–O bond is longer at roughly 1.32 Å; both bonds are sigma-bonded to hydrogen or oxygen atoms that complete the planar scaffold [7] [5]. The net molecular dipole moment in the gas phase is 1.41 Debye, reflecting the molecule’s pronounced polarity [2].

Dimeric Structures via Hydrogen Bonding

In condensed phases and in the gas phase at moderate pressures, formic acid forms cyclic dimers stabilised by two O–H···O hydrogen bonds arranged in an eight-membered ring [5] [6]. High-level density-functional and second-order Møller–Plesset calculations place the dimerisation enthalpy near −65 kJ mol⁻¹, making the association thermodynamically favourable at ambient temperatures [8] [5]. Twenty-one distinct dimer minima have been catalogued computationally, though the doubly hydrogen-bonded C=O···H–O motif dominates experimental infrared and rotational spectra [6] [9]. Double-proton-transfer events occur synchronously within the ring, with barriers lower than the energy needed to disrupt the dimer, a finding corroborated by advanced potential-energy-surface mappings [6].

Physical Properties

State at Standard Conditions

At 25 °C and 101.3 kPa, pure formic acid is a clear, mobile liquid [1] [2]. Trace amounts of water induce fuming owing to the exothermic formation of monohydrate and polyhydrate species, but no solid phase persists above 8.4 °C [1].

Melting and Boiling Points

The normal melting temperature is 8.4 °C, while the normal boiling temperature is 100.8 °C, values that collectively narrow the liquid range relative to most monocarboxylic acids yet still permit convenient handling as a liquid under ambient conditions [1] [2]. High-pressure studies using diamond-anvil cells reveal an incongruent melting curve up to 8.5 GPa and 600 K, beyond which decomposition to carbon dioxide, water, and carbon monoxide becomes appreciable [10].

Density and Viscosity Parameters

Table 1 summarises the key experimental density and viscosity data.

Physical quantityRepresentative value (temperature)Source
Density1.22 g mL⁻¹ (20 °C)6
Density (commercial 99% grade)1.2195 g cm⁻³ (20 °C)7
Dynamic viscosity1.57 mPa·s (26 °C)6
Dynamic viscosity (technical 99% grade)1.8 mPa·s (20 °C)7

The modest viscosity relative to water facilitates rapid diffusion, while the high polarity drives complete miscibility with aqueous solvents [1] [2].

Solubility Characteristics

Formic acid is infinitely miscible with water and mixes freely with polar organics such as ethanol, acetone, and diethyl ether, but it is only sparingly miscible with non-polar hydrocarbons [2] [11]. The partition coefficient between octanol and water at 23 °C is −1.9, underscoring its strong preference for aqueous environments [11] [12].

Organoleptic Properties

The liquid is colourless but emits a sharp, penetrating odour often described as pungent or acrid [11] [12]. Odour thresholds reported for human perception range from 1.6 ppm to 340 ppm in air, reflecting wide inter-individual sensitivity [1] [13]. Neat formic acid imparts a sour taste characteristic of strong organic acids but is seldom encountered in gustatory contexts because of its corrosive nature [2].

Chemical Properties

Acidity Characteristics and pH Values

Table 2 consolidates the principal acidity descriptors.

MetricNumerical value (25 °C)Source
Acid dissociation constant (Ka)1.77 × 10⁻⁴16
Negative logarithm of Ka3.756
pH of a 1.0 mol L⁻¹ aqueous solution≈2.2 (calculated from Ka)6

The relatively high acid strength compared with longer-chain carboxylic acids arises from inductive stabilisation of the conjugate base and the absence of electron-donating alkyl substituents [2].

Reactivity Profile

Formic acid undergoes typical carboxylic-acid reactions: esterification with alcohols to yield formate esters under acid catalysis, neutralisation with bases to form formate salts, and dehydration to carbon monoxide in the presence of concentrated sulfuric acid [1] [14]. It also functions as a mild reducing agent capable of converting palladium(II) to palladium(0) during catalytic transfer-hydrogenation processes, a behaviour exploited in homogeneous hydrogen-transfer cycles [15].

Reduction-Oxidation Behavior

Electrochemical investigations position formic-acid oxidation to carbon dioxide as a two-electron, two-proton process with a formal potential near −0.20 V versus the standard hydrogen electrode [16] [4]. On platinum-group metals the reaction proceeds via adsorbed formate or carboxyl intermediates, but surface-bound hydrogen can induce disproportionation to carbon monoxide, thereby poisoning the catalyst [4] [17]. Conversely, the electro-reduction of carbon dioxide to formic acid on tin, indium, or bismuth electrodes affords Faradaic efficiencies exceeding 90%, highlighting formic acid’s pivotal role in carbon-neutral energy storage cycles [3] [18].

Thermal Decomposition Pathways

Above 1300 K in the gas phase, unimolecular decomposition follows two concurrent channels: dominant dehydration to carbon monoxide plus water and minor decarboxylation to hydrogen plus carbon dioxide [14]. Shock-tube kinetics yield second-order rate laws for dehydration across 0.5–2.5 × 10⁻⁵ mol cm⁻³ total densities, whereas the decarboxylation path exhibits fall-off behaviour under the same conditions [14]. At lower temperatures but elevated pressures (≥6.5 GPa), infrared and Raman spectra suggest pressure-induced formation of sp³-hybridised carbon frameworks in solid decomposition products, evidencing profound structural rearrangements under geophysical conditions [10].

Nuclear magnetic resonance spectroscopy has proven to be an invaluable analytical tool for the characterization of formic acid, providing detailed insights into its molecular structure, conformational dynamics, and environmental interactions. The simplicity of the formic acid molecule, containing only one carbon and one hydrogen atom, makes it an ideal subject for comprehensive nuclear magnetic resonance analysis.

1H NMR Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of formic acid reveals distinctive spectral characteristics that are highly dependent on the solvent environment and experimental conditions [1] [2]. In deuterium oxide solution at 25 degrees Celsius, the formic proton appears as a sharp singlet at 8.258 parts per million when measured at 399.65 megahertz [1]. This chemical shift value reflects the significant deshielding effect experienced by the proton due to the electron-withdrawing nature of the carboxyl group and the formation of hydrogen bonds with the aqueous environment [3] [4].

The solvent dependence of formic acid proton chemical shifts demonstrates remarkable sensitivity to the chemical environment. In chloroform-deuterated solution, the formic proton exhibits chemical shifts at both 10.985 and 8.064 parts per million when measured at 89.56 megahertz [1]. This observation indicates the presence of different conformational forms of formic acid in organic solvents, specifically the existence of both cis and trans conformations [5]. Low-temperature nuclear magnetic resonance studies have successfully resolved separate signals for the electronic and zeta conformations in solvents containing hydrogen bond acceptors such as dimethyl ether [5].

Conformational equilibria studies using nuclear magnetic resonance spectroscopy have revealed that formic acid exists predominantly in the trans conformation, with the cis form representing approximately 6.2 percent of the population in mixed solvent systems [5]. The free energy difference between the electronic and zeta conformations has been determined to be 0.9 kilocalories per mole, indicating a significant thermodynamic preference for the trans form [5]. Temperature-dependent chemical shift measurements provide valuable information about hydrogen bonding interactions and structural dynamics in formic acid solutions [6] [7].

Quantitative applications of proton nuclear magnetic resonance have demonstrated excellent potential for formic acid analysis in complex matrices. Studies have shown that formic acid can be accurately quantified in coffee samples using the singlet signal appearing in the 8.2 to 8.4 parts per million region, with detection limits reaching 0.45 milligrams per gram [8] [2]. The method exhibits acceptable precision with relative standard deviations of 2.6 percent and satisfactory recovery rates ranging from 100 to 108 percent [8].

13C NMR Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information about the carbonyl carbon in formic acid, offering complementary data to proton nuclear magnetic resonance measurements. The carbonyl carbon of formic acid appears as a characteristic signal at approximately 167.3 parts per million in both deuterium oxide and neat liquid conditions [9] [3] [10]. This chemical shift value is consistent with the expected downfield position for carboxylic acid carbonyl carbons, reflecting the electronic environment created by the carbon-oxygen double bond and the adjacent hydroxyl group.

Solvent effects on carbon-13 chemical shifts are less pronounced compared to proton chemical shifts but still provide valuable information about molecular interactions. In chloroform-deuterated solution, the carbonyl carbon signal appears at 166.8 parts per million when measured at 15.09 megahertz [9]. The slight upfield shift compared to aqueous solutions suggests reduced hydrogen bonding interactions in the organic solvent environment [3].

The use of carbon-13 labeled formic acid has proven particularly valuable for mechanistic studies and metabolic investigations. Carbon-13 enriched formic acid exhibits enhanced nuclear magnetic resonance sensitivity and allows for precise tracking of carbon incorporation in biochemical and industrial processes [11] [12]. Studies using carbon-13 labeled formic acid have demonstrated its utility in nuclear magnetic resonance profiling of amino metabolites in biological fluids, significantly improving the specificity and sensitivity of metabolite identification [11].

Temperature-dependent carbon-13 nuclear magnetic resonance studies have revealed important information about molecular dynamics and conformational exchanges in formic acid. The spin-lattice relaxation times for carbon-13 nuclei in formic acid provide insights into molecular motion and hydrogen bonding interactions [13] [6]. These relaxation measurements are particularly valuable for understanding the behavior of formic acid in complex chemical systems, including its role in hydrogen storage applications and catalytic processes [13].

Advanced nuclear magnetic resonance techniques, including two-dimensional nuclear magnetic resonance and nuclear Overhauser effect measurements, have further enhanced the structural characterization capabilities for formic acid systems. These methods provide detailed information about spatial relationships and molecular dynamics that are essential for understanding the behavior of formic acid in various chemical and biological contexts [14] [4].

Infrared Spectroscopy Analysis

Infrared spectroscopy has emerged as one of the most comprehensive and informative analytical techniques for the characterization of formic acid, providing detailed insights into its vibrational modes, hydrogen bonding interactions, and conformational behavior. The infrared spectrum of formic acid exhibits characteristic absorption bands that reflect the fundamental vibrational motions of the molecule and its various intermolecular interactions.

The hydroxyl stretching region between 3000 and 3500 wavenumbers represents one of the most distinctive features of the formic acid infrared spectrum [15] [16]. This broad absorption band is characterized by significant intensity and extensive broadening due to hydrogen bonding interactions [17]. In the gas phase, the hydroxyl stretch appears as a relatively sharp band, while in condensed phases or in the presence of hydrogen bond acceptors, the band becomes significantly broader and shifts to lower frequencies [18] [16]. This behavior reflects the strength and extent of intermolecular hydrogen bonding, making the hydroxyl stretch region particularly valuable for studying formic acid associations and environmental interactions.

The carbonyl stretching vibration, occurring in the region between 1720 and 1750 wavenumbers, provides another crucial diagnostic feature for formic acid identification and characterization [15] [17]. This absorption is typically very strong and sharp, reflecting the high polarity of the carbon-oxygen double bond [19]. The exact position of the carbonyl stretch is sensitive to the chemical environment, with hydrogen bonding and conformational changes causing measurable shifts in the absorption frequency [20] [21]. Gas phase measurements have precisely determined fundamental band positions, with the carbonyl stretch of normal formic acid appearing at 1740 wavenumber in isolated conditions [22] [23].

High-resolution infrared spectroscopy has revealed remarkable detail in the vibrational structure of formic acid, particularly through jet-cooled measurements that eliminate thermal broadening effects [18] [16] [24]. These studies have identified numerous vibrational bands, including fundamental modes, overtones, and combination bands that provide comprehensive information about the molecular potential energy surface [25] [26]. The carbon-hydrogen stretching region between 2800 and 3200 wavenumbers exhibits characteristic absorptions that are sensitive to conformational changes and isotopic substitution [27] [28].

The fingerprint region below 1600 wavenumbers contains multiple absorption bands corresponding to carbon-oxygen stretching, hydroxyl bending, and carbon-hydrogen bending modes [15] [16] [17]. The carbon-oxygen stretch typically appears between 1200 and 1400 wavenumbers as a medium to strong absorption that is diagnostic for carboxylic acid functional groups [19] [23]. Detailed assignments of these modes have been accomplished through combination of experimental measurements and theoretical calculations, providing a complete vibrational assignment for the formic acid molecule [29] [26].

Infrared spectroscopy has proven particularly valuable for studying formic acid dimers and higher-order aggregates [18] [16] [21]. The cyclic dimer of formic acid exhibits characteristic spectral features that differ significantly from the monomer spectrum, including shifted carbonyl and hydroxyl stretching frequencies that reflect the cooperative hydrogen bonding in the dimeric structure [18] [23]. Far-infrared measurements have revealed intermolecular vibrational modes that provide direct information about the hydrogen bonding interactions and structural dynamics of formic acid clusters [30] [31].

Temperature-dependent infrared studies have provided insights into conformational equilibria and hydrogen bonding dynamics [20] [32]. Matrix isolation studies have successfully separated the spectral contributions of different conformational forms of formic acid, allowing for detailed characterization of both the trans and cis conformers [20] [25]. These measurements have confirmed theoretical predictions about conformational preferences and have provided precise vibrational frequencies for both forms of the molecule.

Mass Spectrometry Characteristics

Mass spectrometry provides essential information about the molecular weight, fragmentation patterns, and structural characteristics of formic acid, offering complementary analytical capabilities to spectroscopic methods. The electron ionization mass spectrum of formic acid exhibits a distinctive fragmentation pattern that reflects the molecular structure and bonding characteristics of this simple carboxylic acid.

The molecular ion peak of formic acid appears at mass-to-charge ratio 46, corresponding to the molecular weight of the intact molecule [33] [34]. This peak typically exhibits moderate intensity relative to fragment ions, with a relative abundance of 100 percent serving as the base peak in many experimental conditions [33]. The molecular ion formation involves the removal of a single electron from the molecule, creating a radical cation that may undergo subsequent fragmentation reactions.

The most prominent fragment ion in the formic acid mass spectrum appears at mass-to-charge ratio 45, corresponding to the loss of a hydrogen atom from the molecular ion [33]. This fragment, with a relative intensity of 66.4 percent, can be assigned to either the carboxyl cation or the loss of hydrogen from the molecular ion [33]. The formation of this fragment reflects the relative weakness of the carbon-hydrogen bond compared to the carbon-oxygen bonds in the molecule.

Additional significant fragments appear at mass-to-charge ratios 29, 28, 18, and 17, each providing specific structural information about the formic acid molecule [33]. The fragment at mass-to-charge ratio 29, with a relative intensity of 58.2 percent, corresponds to the formyl cation formed by loss of the hydroxyl group from the molecular ion [33]. This fragmentation pathway is characteristic of carboxylic acids and provides diagnostic information for structural identification.

The fragment at mass-to-charge ratio 28, representing 13.0 percent relative intensity, can be attributed to carbon monoxide cation formed through loss of water from the molecular ion [33]. This rearrangement reaction demonstrates the thermal instability of formic acid under electron ionization conditions and reflects the tendency of the molecule to undergo dehydration reactions [35]. Smaller fragments at mass-to-charge ratios 18 and 17, corresponding to water and hydroxyl ions respectively, result from direct bond cleavage and rearrangement processes [33].

Advanced mass spectrometric techniques have expanded the analytical capabilities for formic acid characterization beyond simple electron ionization methods. Electrospray ionization mass spectrometry has proven particularly valuable for studying formic acid in solution and for investigating its interactions with other molecules [36] [37]. These soft ionization methods preserve molecular integrity and allow for the study of non-covalent interactions and cluster formation.

Chemical ionization mass spectrometry provides alternative fragmentation patterns that can offer additional structural information about formic acid [38] [39]. The use of isotopically labeled internal standards, particularly carbon-13 labeled formic acid, has significantly improved the quantitative capabilities of mass spectrometric analysis [38]. These methods have achieved excellent precision with relative standard deviations below 1.70 percent for formic acid quantification [38].

Gas chromatography-mass spectrometry combinations have proven particularly effective for formic acid analysis in complex matrices [38] [39] [35]. The volatile nature of formic acid makes it well-suited for gas chromatographic separation, while mass spectrometric detection provides excellent specificity and sensitivity [39]. Detection limits in the microgram per liter range have been achieved using selected ion monitoring techniques [38].

Atmospheric pressure ionization methods, including proton transfer reaction mass spectrometry, have enabled real-time analysis of formic acid in atmospheric and environmental samples [36] [40]. These techniques provide rapid response times and excellent sensitivity for volatile organic acid analysis, making them valuable tools for environmental monitoring and atmospheric chemistry studies [36].

Chromatographic Techniques for Analysis

Chromatographic methods have established themselves as indispensable analytical tools for formic acid determination, offering excellent separation capabilities, quantitative precision, and compatibility with various detection systems. The unique chemical properties of formic acid, including its high polarity, volatility, and tendency to form hydrogen bonds, present both opportunities and challenges for chromatographic analysis.

High-performance liquid chromatography has demonstrated excellent capabilities for formic acid analysis across diverse sample matrices [41] [42] [43]. Reversed-phase chromatography using octadecyl-modified silica columns provides effective retention and separation of formic acid from other organic acids and matrix components [41] [43]. Studies have shown that formic acid can be successfully separated on a 25-centimeter carbon-18 column using water as the mobile phase at a flow rate of 1 milliliter per minute [41] [43]. The retention time under these conditions is approximately 3 minutes, providing rapid analysis capabilities [41].

Ultraviolet detection at 250 nanometers has proven effective for formic acid quantification in high-performance liquid chromatography applications [41] [43]. The method demonstrates excellent linearity over a wide concentration range, from 1.25 percent formic acid in methanol up to pure formic acid [41]. The limits of detection and quantification have been established at acceptable levels for most analytical applications, with the method showing good precision and accuracy [43].

Normal-phase high-performance liquid chromatography has also been successfully applied to formic acid analysis, particularly in pharmaceutical applications [42]. Using a Hypersil Silica column with a mobile phase consisting of n-hexane, isopropyl alcohol, and trifluoroacetic acid, formic acid can be separated with a retention time of approximately 8.9 minutes [42]. This method demonstrates linearity over the range of 331 to 7500 micrograms per milliliter with a correlation coefficient of 0.9928 [42].

Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, has shown particular promise for organic acid separations including formic acid [44]. The Amaze HA column system enables simultaneous separation of multiple organic acids using gradient elution conditions [44]. This approach provides excellent resolution and can separate formic acid from structurally similar compounds such as acetic acid [44].

Gas chromatography presents unique challenges for formic acid analysis due to its high polarity and thermal instability [45] [46]. Direct injection of formic acid often results in poor peak shapes and low sensitivity due to interactions with active sites in the chromatographic system [46]. However, derivatization approaches have proven successful in overcoming these limitations.

Headspace gas chromatography has emerged as a particularly effective approach for formic acid analysis. This technique involves derivatization of formic acid with ethanol in the presence of acid catalyst to form ethyl formate, which can then be analyzed by gas chromatography with flame ionization detection. The method provides excellent specificity and sensitivity, with limits of detection as low as 82 parts per million and limits of quantification at 249 parts per million.

Static headspace gas chromatography methods have been validated for pharmaceutical applications, demonstrating acceptable accuracy and precision. The derivatization reaction can be completed in 30 minutes at 60 degrees Celsius, providing a practical analytical timeframe. The ethyl formate derivative elutes at approximately 4.7 minutes under typical gas chromatographic conditions.

Ion chromatography has proven particularly valuable for formic acid analysis in aqueous matrices. This technique provides excellent selectivity for ionic species and can separate formic acid from other organic and inorganic acids [30]. Conductivity detection offers good sensitivity and is well-suited for the ionic nature of formic acid in aqueous solutions.

Advanced chromatographic techniques, including capillary electrophoresis and supercritical fluid chromatography, have also been investigated for formic acid analysis. These methods offer unique separation mechanisms that can complement traditional chromatographic approaches and provide enhanced analytical capabilities for specific applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue.
Water or Solvent Wet Solid; Liquid
Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH]
Liquid
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
colourless, highly corrosive liquid/characteristic pungent odour
Colorless liquid with a pungent, penetrating odor.
Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]

Color/Form

Colorless fuming liquid
Colorless liquid [Note: Often used in an aqueous solution]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

46.005479302 g/mol

Monoisotopic Mass

46.005479302 g/mol

Boiling Point

213.3 °F at 760 mmHg (NTP, 1992)
101 °C
224 °F (90% solution)

Flash Point

156 °F (NTP, 1992)
156 °F
156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup)
138 °F, open cup
69 °C
122 °F (90% solution, open-cup)
(oc) 122 °F (90% solution)

Heavy Atom Count

3

Taste

SOUR

Vapor Density

1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
1.59 (Air = 1)
Relative vapor density (air = 1): 1.6
1.6

Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink
1.220 at 20 °C/4 °C
Bulk density 10.16 lb/gal at 20 °C
Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03
Relative density (water = 1): 1.2
1.2
1.22 (90% solution)

LogP

-0.54
-0.54 (LogP)
-0.54
log Kow = -0.54

Odor

Pungent, penetrating odor

Odor Threshold

Odor Threshold Low: 1.6 [mmHg]
Odor Threshold High: 340.0 [mmHg]
Odor threshold from AIHA
Water: 1700 mg/L; air 49 uL/L; Odor safety class E. E= less than 10% of attentive persons can detect TLV concentration in the air.
Detection threshold: 4.50x10+2 mg/L (liq) and 4.50x10-1 mg/L (gas) /Purity not specified/
Detection threshold: 6.25x10-1 ppm, 6.25x10-2 ppm and 8.30x10+1 ppm /Medium water; purity not specified/
Detection threshold: 1.50x10+3 ppm /Purity not specified/
For more Odor Threshold (Complete) data for FORMIC ACID (6 total), please visit the HSDB record page.

Decomposition

The substance decomposes on heating and on contact with strong acids (sulfuric acid) producing carbon monoxide.
The slow decomposition in storage of 98-100% formic acid with liberation of carbon monoxide led to rupture of the sealed glass containers. In absence of gas leakage, a full 2.5 L bottle would develop a pressure of over 7 bar during 1 yr at 25 °C. Explosive decomposition of formic acid on a clean nickel ... surface was studied, using deuteroformic acid. A full 1 L bottle of 96% formic acid burst when the ambient temp fell to -6 °C overnight and the contents froze and expanded. Gas pressure from previous partial decomposition may also have contributed.
When heated to decomposition it emits acrid smoke and irritating fumes.
Formic acid decomposes slowly during storage and more rapidly under fire conditions, forming carbon monoxide.

Appearance

Solid powder

Melting Point

47.1 °F (NTP, 1992)
8.3 °C
8.4 °C
8 °C
20 °F (90% solution)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0YIW783RG1

Related CAS

14523-98-9
141-53-7 (hydrochloride salt)
15843-02-4 (unspecified nickel salt)
15907-03-6 (unspecified copper salt)
27115-36-2 (chromium(+3) salt)
3349-06-2 (nickel(+2) salt)
3495-35-0 (rubidium salt)
3495-36-1 (cesium salt)
4464-23-7 (cadmium salt)
540-69-2 (ammonium salt)
544-17-2 (calcium salt)
544-18-3 (cobalt(+2) salt)
544-19-4 (copper(+2) salt)
556-63-8 (lithium salt)
557-39-1 (magnesium salt)
557-41-5 (zinc salt)
590-29-4 (potassium salt)
592-89-2 (strontium salt)
63182-21-8 (chromium(+3)-hydrochloride[4:1:1] salt)
68134-59-8 (unspecified copper-nickel salt)
68310-83-8 (unspecified copper-ammonium salt)
70179-79-2 (ammonium[4:1] salt)
7056-83-9 (unspecified lead salt)
7360-53-4 (aluminum salt)
811-54-1 (lead(+2) salt)
992-98-3 (thallium(+1) salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

Treatment of varroosis (Varroa destructor) in honey bee colonies with and without brood

Therapeutic Uses

Medication (vet): appears to prevent candida growth in partridges exposed to candida after receiving treated feed (20 mL of 6% solution/100 g feed for 1 week and then 2% soln). Similarly, a 15% solution can be used to control an outbreak of candida albicans.
THERAPEUTIC CATEGORY: Caustic

Pharmacology

Formic Acid is a reagent comprised of the organic chemical formic acid that cleaves proteins into peptides at the C- or N-terminal side of an aspartate residue.

ATC Code

QP53AG30

Mechanism of Action

Formic acid is an inhibitor of the mitochondrial cytochrome oxidase causing histotoxic hypoxia. The most significant acid load results from the hypoxic metabolism. Urinary acidification is affected by formic acid.
Formic acid is a mitochondrial toxin, and exerts effects primarily in areas (such as the retina or basal ganglia) that poorly tolerate an interruption in the energy supplied by oxidative phosphorylation.

Vapor Pressure

35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992)
42.6 [mmHg]
42.59 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 4.6
35 mmHg

Pictograms

Corrosive

Impurities

Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/

Other CAS

64-18-6

Absorption Distribution and Excretion

Formic acid is readily metabolized and eliminated by the body.
Formic acid is absorbed from the gastrointestinal tract, via the lungs and the intact skin. The absorbed substance is degraded to carbon dioxide (CO2) and water and is partially excreted unchanged in the urine.
The dose-dependent elimination of formate was investigated in the rat using both in vitro and in vivo systems. The in situ perfused liver was used to define the kinetics of hepatic metabolism and obtain initial in vitro estimates of the hepatic metabolism parameters. Formate was eliminated from the perfused rat liver following the Michaelis-Menten kinetics. Estimates of the Michaelis-Menten parameters obtained from the perfused liver studies were used in a two-compartment pharmacokinetic model of the dose-dependent elimination of formate in vivo. A good fit of the model to the observed in vivo data was obtained. Initial estimates of the Michaelis-Menten parameters, Vmax and Km, obtained from the perfused liver model, were within 40% of the final fitted values of these parameters in the in vivo model.
Some formic acid may be excreted unchanged, the amt depending on the species, dose, and route of admin.
During hemodialysis in a methanol poisoned patient, formate elimination followed first order kinetics with a plasma half-life of 165 min. The mean dialyzer (1.6 at 59 mL) clearance of formate was 148 mL/min at a blood flow of 215 mL/min. Distribution volume was 0.5 L/kg. Formate is more effectively removed by hemodialysis than methanol. /Formate/
For more Absorption, Distribution and Excretion (Complete) data for FORMIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

Formate is a normal constituent of intermediary metabolism ... /of formic acid/. Formate is metabolized in the rat primarily via the one carbon pool, but in some circumstances the catalase-peroxidative pathway may serve as an alternative route of oxidation. Oxidation occurs in a variety of organs and tissues, including liver, lung, and erythrocytes, the end products being carbon dioxide and water.
Enzyme pathways involved in detoxification of hydrogen peroxide, formaldehyde, and formic acid, which are produced as a consequence of oxidative demethylation by the cytochrome P-450 system, were examined in isolated hepatocytes from phenobarbital pretreated rats. The formaldehyde produced during oxidative demethylation in isolated hepatocytes is rapidly oxidized to formic acid. Depletion of cellular reduced glutathione by pretreatment of rats with diethylmaleate decreases the rate of formic acid production, and therefore, it appears that formaldehyde produced by oxidative demethylation is oxidized by formaldehyde dehydrogenase, an enzyme which requires but does not consume reduced glutathione. Because of the rapid nonenzymatic reaction of formaldehyde with reduced glutathione, this enzyme system may be viewed as essential to prevent the loss of reduced glutathione due to S-hydroxymethylglutathione formation. Reduced glutathione concentration in isolated hepatocytes decreased rapidly following addition of substrates undergoing oxidative demethylation. Addition of other cytochrome P-450 substrates which do not undergo demethylation did not result in such a dramatic oxidation of reduced glutathione. Formic acid, produced during oxidative demethylation acts as a substrate for the peroxidatic mode of catalase, but also binds to catalase as an anionic ligand. This binding decreases the catalase concentration detectable by cyanide titration and therefore appears to inhibit the catalytic reaction mode.
The major part of the absorbed formic acid is metabolized in the liver, but partially also in the intestinal mucosa, lungs, kidneys and spleen. Formic acid is oxidized in relation to folate and according to a catalase-peroxidative mechanism. Formic acid is metabolized into CO2 considerably more slowly in primates than in rats. The species sensitivity to methanol intoxication (metabolic acidosis caused by formic acid) is possibly dependent on the tetrahydrofolate concentration.
Formic acid was excreted in the urine of rabbits during inhalation of methyl alcohol ... .
For more Metabolism/Metabolites (Complete) data for FORMIC ACID (8 total), please visit the HSDB record page.

Wikipedia

Formic acid
Propranolol

Biological Half Life

... Mean half-life of serum formate was 2.6 hr, when methanol metabolism was assumed blocked by fomepizole and no folinic acid was given. ... /formate/
The biologic half-life /of formic acid/ is between 15 minutes and 1 hour.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Preservative

Methods of Manufacturing

Synthesis of formic acid by hydrolysis of methyl formate is based on a two-stage process: in the first stage, methanol is carbonylated with carbon monoxide; in the second stage, methyl formate is hydrolyzed to formic acid and methanol.
Formic acid is produced as a byproduct in the liquid-phase oxidation of hydrocarbons to acetic acid. In the United States, butane is used as the hydrocarbon, and ca. 50 kg of formic acid is produced per ton of acetic acid. In Europe, the oxidation of naphtha is preferred, and up to 250 kg of formic acid is produced per ton of acetic acid in this process.
Hydrolysis of Formamide: ... Formic acid is produced this way in a threestage process. In the first stage, methanol is carbonylated to yield methyl formate. ... In the second stage, formamide is produced by ammonolysis of ethyl formate. ... In the third stage, sulfuric acid is used to hydrolyze formamide to formic acid and ammonium sulfate. ... The residual formic acid is distilled so that dry, pure ammonium sulfate is produced at the kiln end. The yield of formic acid exceeds 90%.
The reaction of sodium formate or calcium formate with strong mineral acids, such as sulfuric and nitric acids, is the oldest known process for producing formic acid commercially. If formates or sodium hydroxide are available cheaply or occur as byproducts in other processes, formic acid can still be produced economically in this manner.
(1) By treatment of sodium formate and sodium acid formate with sulfuric acid at low temperatures and distilling in vacuo; (2) by acid hydrolysis of methyl formate; (3) as a by-product in the manufacture of acetaldehyde and formaldehyde.

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Construction
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Formic acid: ACTIVE
Method of purification: rectification.
... When sufficiently diluted ... can increase the vitality of yeast ...
Union Carbide /discontinued formic acid production/ in 1983. Celanese ... is now the only USA formic acid producer.
The only significant U.S. producer of formic acid is Hoechst-Celanese which operates a butane oxidation process.
Thermal degradation of polyethylene during manufacturing may result in the release of formic acid.

Analytic Laboratory Methods

Method: NIOSH 2011, Issue 1; Procedure: ion chromatography, conductivity detection; Analyte: formate ion; Matrix: air; Detection Limit: 2 ug formate per sample.
Method: OSHA ID-186SG; Procedure: ion chromatography; Analyte: formic acid; Matrix: air; Detection Limit: 0.0016 ppm.
A method is described for the determination of volatile organic acids in the atmosphere, motor exhausts, and engine oils. Atmospheric organic acids were collected on a KOH impregnanted quartz filter and derivatized to p-bromophenacyl esters. The derivatives were analyzed by high-resolution capillary gas chromatography and gas chromatography-mass spectrometry.

Clinical Laboratory Methods

A method for analysis of formic acid in concentration of approx 0.2 mg/l in body fluids and tissues is described. Formate dehydrogenase analysis is done in two steps. In the first step, a 0.1 ml sample of blood, urine, or tissue extraction is mixed with 0.1 of 10 mmol/l nicotinamide adenine dinucleotide soln, 0.1 ml of potassium phosphate buffer, and 50 ul of formate dehydrogenase soln. The mixture is incubated for 15 min at 37 °C then 0.1 ml of diaphorase soln, 50 ul of resazurin soln and 0.5 ml of phosphate buffer (pH 6.00, 200 mmol/l) are added. Fluorescence is measured.
Formic acid was determined in eggs and egg products using a column chromatographic method or gas chromatographic method. /Extracted by sulfuric acid and phosphotungstic acid/

Storage Conditions

Store in a dry, well-ventilated place. Separate from oxidizing materials and alkaline substances.
Protect against physical damage. Store in a cool, dry, well-ventilated location. Outdoors or detached storage is preferred.
Separated from strong oxidants, strong bases, strong acids, and food and feedstuffs. Well closed. Keep in a well-ventilated room.
Store indoors, in original container, out of direct sunlight, in a cool, dry, and well-ventilated area away from sulphuric acid, oxidizing agents, and sources of ignition and away from the reach of children. Avoid heat, sparks, and open flames. Do not eat, drink or smoke in areas of use or storage. Use caution when opening the container, especially in warm weather, i.e.: open outdoors and stay upwind. Keep separate to prevent cross-contamination of other pesticides, fertilizer, food, or feed. /Mite-Away Quick Strips/

Stability Shelf Life

May deteriorate in normal storage and cause hazard.

Dates

Last modified: 08-15-2023
1: Liu DM, Zhou S, Chen JM, Xia WT. [Distribution of Formic Acid after Methanol Intoxication in Rats]. Fa Yi Xue Za Zhi. 2015 Dec;31(6):450-3. Chinese. PubMed PMID: 27141803.
2: Oshoma CE, Greetham D, Louis EJ, Smart KA, Phister TG, Powell C, Du C. Screening of Non- Saccharomyces cerevisiae Strains for Tolerance to Formic Acid in Bioethanol Fermentation. PLoS One. 2015 Aug 18;10(8):e0135626. doi: 10.1371/journal.pone.0135626. eCollection 2015. PubMed PMID: 26284784; PubMed Central PMCID: PMC4540574.
3: Lukasik-Głębocka M, Sommerfeld K, Kapala M, Adamek R, Panieński P, Zielińska-Psuja B, Samborski W. [Usefulness of blood formic acid detection in the methanol poisoning in the practice of clinical toxicology department-preliminary assessment]. Przegl Lek. 2014;71(9):475-8. Polish. PubMed PMID: 25632785.
4: Lastauskienė E, Zinkevičienė A, Girkontaitė I, Kaunietis A, Kvedarienė V. Formic acid and acetic acid induce a programmed cell death in pathogenic Candida species. Curr Microbiol. 2014 Sep;69(3):303-10. doi: 10.1007/s00284-014-0585-9. Epub 2014 Apr 22. PubMed PMID: 24752490.
5: Grunwald S, Mottet A, Grousseau E, Plassmeier JK, Popović MK, Uribelarrea JL, Gorret N, Guillouet SE, Sinskey A. Kinetic and stoichiometric characterization of organoautotrophic growth of Ralstonia eutropha on formic acid in fed-batch and continuous cultures. Microb Biotechnol. 2015 Jan;8(1):155-63. doi: 10.1111/1751-7915.12149. Epub 2014 Aug 13. PubMed PMID: 25123319; PubMed Central PMCID: PMC4321381.
6: Park C, Nam HG, Lee KB, Mun S. Optimal design and experimental validation of a simulated moving bed chromatography for continuous recovery of formic acid in a model mixture of three organic acids from Actinobacillus bacteria fermentation. J Chromatogr A. 2014 Oct 24;1365:106-14. doi: 10.1016/j.chroma.2014.09.005. Epub 2014 Sep 16. PubMed PMID: 25240652.
7: Farrell SF, Osmotherly PG, Rivett DA, Cornwall J. Formic acid demineralization does not affect the morphometry of cervical zygapophyseal joint meniscoids. Anat Sci Int. 2015 Jan;90(1):57-63. doi: 10.1007/s12565-014-0248-8. Epub 2014 Jul 3. PubMed PMID: 24989670.
8: Koivunen E, Jaakkola S, Heikkilä T, Lampi AM, Halmemies-Beauchet-Filleau A, Lee MR, Winters AL, Shingfield KJ, Vanhatalo A. Effects of plant species, stage of maturity, and level of formic acid addition on lipolysis, lipid content, and fatty acid composition during ensiling. J Anim Sci. 2015 Sep;93(9):4408-23. doi: 10.2527/jas.2014-8813. PubMed PMID: 26440341.
9: Saipanya S, Srisombat L, Wongtap P, Sarakonsri T. Characterization and formic acid oxidation studies of PtAu nanoparticles. J Nanosci Nanotechnol. 2014 Oct;14(10):8053-5. PubMed PMID: 25942921.
10: Cai P, Xiong X, Xu Y, Yong Q, Zhu J, Shiyuan Y. [Discovery of the target genes inhibited by formic acid in Candida shehatae]. Wei Sheng Wu Xue Bao. 2014 Jan 4;54(1):104-13. Chinese. PubMed PMID: 24783860.
11: Hutson JR, Lubetsky A, Eichhorst J, Hackmon R, Koren G, Kapur BM. Adverse placental effect of formic acid on hCG secretion is mitigated by folic acid. Alcohol Alcohol. 2013 May-Jun;48(3):283-7. doi: 10.1093/alcalc/agt008. Epub 2013 Feb 13. PubMed PMID: 23408242.
12: Wang C, Henderson G. Repellent Effect of Formic Acid Against the Red Imported Fire Ant (Hymenoptera: Formicidae): A Field Study. J Econ Entomol. 2016 Apr;109(2):779-84. PubMed PMID: 26700488.
13: Johnson W Jr, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety Assessment of Formic Acid and Sodium Formate as Used in Cosmetics. Int J Toxicol. 2016 Nov;35(2 suppl):41S-54S. Review. PubMed PMID: 27913772.
14: Zheng S, Doucette AA. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics. 2016 Apr;16(7):1059-68. doi: 10.1002/pmic.201500366. Epub 2016 Mar 10. PubMed PMID: 26840995.
15: Umadevi P, Senthilkumar L, Gayathri M, Kolandaivel P. Structure and NLO properties of halogen (F, Cl) substituted formic acid dimers. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Nov 11;132:821-32. doi: 10.1016/j.saa.2014.05.080. Epub 2014 Jun 11. PubMed PMID: 24973670.
16: Bakovic M, Nestic M, Mayer D. Suicidal chemistry: combined intoxication with carbon monoxide and formic acid. Int J Legal Med. 2016 May;130(3):723-9. doi: 10.1007/s00414-015-1208-0. Epub 2015 Jun 4. PubMed PMID: 26041513.
17: Dussan K, Girisuta B, Lopes M, Leahy JJ, Hayes MH. Conversion of hemicellulose sugars catalyzed by formic acid: kinetics of the dehydration of D-xylose, L-arabinose, and D-glucose. ChemSusChem. 2015 Apr 24;8(8):1411-28. doi: 10.1002/cssc.201403328. Epub 2015 Mar 27. PubMed PMID: 25821128.
18: Celaje JJ, Lu Z, Kedzie EA, Terrile NJ, Lo JN, Williams TJ. A prolific catalyst for dehydrogenation of neat formic acid. Nat Commun. 2016 Apr 14;7:11308. doi: 10.1038/ncomms11308. PubMed PMID: 27076111; PubMed Central PMCID: PMC4834634.
19: Joo J, Uchida T, Cuesta A, Koper MT, Osawa M. Importance of acid-base equilibrium in electrocatalytic oxidation of formic acid on platinum. J Am Chem Soc. 2013 Jul 10;135(27):9991-4. doi: 10.1021/ja403578s. Epub 2013 Jul 1. PubMed PMID: 23808962.
20: Zhang Q, Lin CF, Jing YH, Chang CT. Photocatalytic reduction of carbon dioxide to methanol and formic acid by graphene-TiO2. J Air Waste Manag Assoc. 2014 May;64(5):578-85. PubMed PMID: 24941706.

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